4,6-Diaminoresorcinol dihydrochloride 4,6-Diaminoresorcinol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 16523-31-2
VCID: VC21220428
InChI: InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H
SMILES: C1=C(C(=CC(=C1N)O)O)N.Cl.Cl
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.60 g/mol

4,6-Diaminoresorcinol dihydrochloride

CAS No.: 16523-31-2

Cat. No.: VC21220428

Molecular Formula: C6H9ClN2O2

Molecular Weight: 176.60 g/mol

* For research use only. Not for human or veterinary use.

4,6-Diaminoresorcinol dihydrochloride - 16523-31-2

Specification

CAS No. 16523-31-2
Molecular Formula C6H9ClN2O2
Molecular Weight 176.60 g/mol
IUPAC Name 4,6-diaminobenzene-1,3-diol;hydrochloride
Standard InChI InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H
Standard InChI Key GAKFXHZPQGSWHQ-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1N)O)O)N.Cl.Cl
Canonical SMILES C1=C(C(=CC(=C1N)O)O)N.Cl

Introduction

Chemical Identity and Physical Properties

Chemical Structure and Identifiers

4,6-Diaminoresorcinol dihydrochloride is an aromatic compound with amino groups at the 4 and 6 positions and hydroxyl groups at the 1 and 3 positions of the benzene ring, with two associated hydrochloride counterions. The compound has the following identifiers:

IdentifierValue
Chemical Name4,6-Diaminoresorcinol dihydrochloride
CAS Number16523-31-2
Molecular FormulaC₆H₁₀Cl₂N₂O₂
Molecular Weight213.062 g/mol
Synonyms4,6-Diaminobenzene-1,3-diol dihydrochloride; 1,3-Benzenediol, 4,6-diamino-, dihydrochloride
IUPAC Name4,6-Diaminobenzene-1,3-diol;dihydrochloride
SMILES NotationC1=C(C(=CC(=C1N)O)O)N.Cl.Cl

The compound's structure consists of a benzene ring with two hydroxyl groups at positions 1 and 3, creating the resorcinol backbone, with amino groups at positions 4 and 6. The molecule exists as a dihydrochloride salt, which affects its solubility and stability characteristics .

Physical and Chemical Properties

4,6-Diaminoresorcinol dihydrochloride possesses distinct physical and chemical properties that influence its behavior in various applications and synthesis processes:

PropertyValue
Physical StateSolid
AppearanceBrown crystalline powder
Molecular Weight213.062 g/mol
Density1.542 g/cm³
Melting Point254°C (decomposition)
Boiling Point430.1°C at 760 mmHg
Flash Point213.9°C
SolubilityWater soluble

The compound decomposes at its melting point of 254°C rather than undergoing a clean phase transition, which is an important consideration for its processing and application . Its relatively high boiling point of 430.1°C at standard pressure indicates strong intermolecular forces, likely due to the presence of hydrogen bonding capabilities from both the amino and hydroxyl groups .

Synthesis Methods

Conventional Synthetic Route

Several methods exist for synthesizing 4,6-Diaminoresorcinol dihydrochloride, with the most documented approach involving the hydrogenation of 2-chloro-4,6-dinitroresorcin. This multistep process has been optimized for industrial and laboratory scale production:

The procedure described in literature involves:

  • Combining 100g (0.426 mol) of 2-chloro-4,6-dinitroresorcin with 1g of 5wt% palladium on carbon catalyst

  • Adding 1500mL of ethanol and 300mL of purified water to a hydrogenation reactor

  • Maintaining hydrogen pressure at 0.3-0.4 MPa and temperature at 30-40°C for 2 hours

  • Adding 22g of 25wt% concentrated aqueous ammonia (0.157 mol)

  • Maintaining hydrogen pressure at 0.2-0.3 MPa at 60-70°C for 3 hours

  • Pressure filtering through hydrochloric acid solution to obtain crude product

  • Recrystallization to obtain purified 4,6-Diaminoresorcinol dihydrochloride

This method yields approximately 69g of the final product with a purity of 99.74% and a yield of 75.9% . The synthesis requires careful control of reaction conditions, particularly temperature and hydrogen pressure, to achieve optimal results.

Alternative Synthesis Approach

  • Sulfonation: Resorcinol is slowly added to fuming sulfuric acid to obtain 2,4,6-trisulforesorcinol

  • Nitration: The sulfonated product is nitrated to produce 2-sulfo-4,6-dinitroresorcinol

  • Hydrolysis: Water is added to perform hydrolysis reaction

  • Reduction: The resulting 4,6-dinitroresorcinol undergoes nitroreduction using a hydrazine hydrate/noble metal catalyst system

  • Salt formation: Dropwise addition of concentrated hydrochloric acid generates DAR hydrochloride crystal precipitate

Applications in Materials Science

Carbon Dots Synthesis

One of the most significant applications of 4,6-Diaminoresorcinol dihydrochloride is in the synthesis of carbon dots (CDs) with narrow-band fluorescence properties. These carbon dots, referred to as DAR-CDs in research literature, are nano-sized carbon particles with unique optical properties:

PropertyDAR-CDsComparison (PG-CDs)
Average Particle Size2.2±0.7 nm1.7±0.5 nm
Emission Color (UV excitation)RedBlue
Emission Peak593 nm481 nm
Photoluminescence Quantum Yield31%64%
Lattice StructureGraphene (100) spacingGraphene (100) spacing

The synthesis of these carbon dots involves a dehydration reaction between adjacent molecules of 4,6-Diaminoresorcinol dihydrochloride. When dispersed in ethanol, these carbon dots display distinctive red emission under ultraviolet light, which is significantly red-shifted compared to carbon dots synthesized from other precursors such as phloroglucinol (PG) .

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